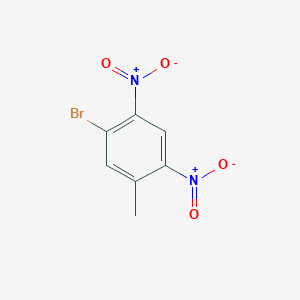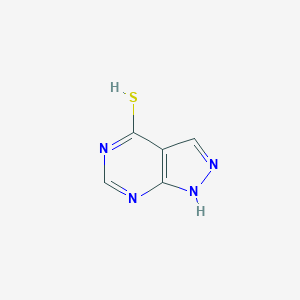
2,4-Bis(1-decyloxyethyl)-Ga(III)-1,3,5,8-tetramethylporphyrin-6,7-dipropionyl diaspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(1-decyloxyethyl)-Ga(III)-1,3,5,8-tetramethylporphyrin-6,7-dipropionyl diaspartic acid is a complex compound that belongs to the class of gallium coordination complexes. These compounds are known for their unique structural and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium coordination complexes typically involves the reaction of gallium salts with organic ligands under controlled conditions. For instance, the reaction of gallium trihalides with 1,2-bis(4-pyridyl)ethylene in a solvent-free melt reaction can yield various gallium coordination polymers . The specific conditions, such as temperature, solvent, and reagent ratios, play a crucial role in determining the final product’s structure and properties.
Industrial Production Methods
Industrial production of gallium coordination complexes often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. Techniques such as solvent extraction and ion exchange are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Gallium coordination complexes can undergo various chemical reactions, including:
Oxidation: Gallium(III) complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert gallium(III) to lower oxidation states.
Substitution: Ligand
Properties
IUPAC Name |
gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H88N6O12.Ga/c1-9-11-13-15-17-19-21-23-29-79-41(7)59-39(5)47-31-45-37(3)43(25-27-55(69)67-53(61(75)76)35-57(71)72)49(63-45)34-50-44(26-28-56(70)68-54(62(77)78)36-58(73)74)38(4)46(64-50)32-51-60(40(6)48(66-51)33-52(59)65-47)42(8)80-30-24-22-20-18-16-14-12-10-2;/h31-34,41-42,53-54H,9-30,35-36H2,1-8H3,(H8,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77,78);/q;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEFUMGLIZEXIR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].CCCCCCCCCCOC(C)C1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C(C)OCCCCCCCCCC)[N-]4)C)CCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Ga+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H85GaN6O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1176.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135099-39-7 |
Source


|
| Record name | ATX 70 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135099397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














